Cas no 2567504-76-9 (6-methoxyspiro3.3heptan-2-one)

6-methoxyspiro3.3heptan-2-one 化学的及び物理的性質
名前と識別子
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- 2567504-76-9
- EN300-27692260
- 6-Methoxyspiro[3.3]heptan-2-one
- AT30278
- 6-methoxyspiro3.3heptan-2-one
-
- MDL: MFCD32878609
- インチ: 1S/C8H12O2/c1-10-7-4-8(5-7)2-6(9)3-8/h7H,2-5H2,1H3
- InChIKey: ANDYXHGHJRYQPU-UHFFFAOYSA-N
- ほほえんだ: O(C)C1CC2(CC(C2)=O)C1
計算された属性
- せいみつぶんしりょう: 140.083729621g/mol
- どういたいしつりょう: 140.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 26.3Ų
6-methoxyspiro3.3heptan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27692260-2.5g |
6-methoxyspiro[3.3]heptan-2-one |
2567504-76-9 | 95.0% | 2.5g |
$2408.0 | 2025-03-20 | |
Enamine | EN300-27692260-0.05g |
6-methoxyspiro[3.3]heptan-2-one |
2567504-76-9 | 95.0% | 0.05g |
$285.0 | 2025-03-20 | |
Aaron | AR028UBO-50mg |
6-methoxyspiro[3.3]heptan-2-one |
2567504-76-9 | 95% | 50mg |
$417.00 | 2025-02-17 | |
Enamine | EN300-27692260-10.0g |
6-methoxyspiro[3.3]heptan-2-one |
2567504-76-9 | 95.0% | 10.0g |
$5283.0 | 2025-03-20 | |
Enamine | EN300-27692260-1.0g |
6-methoxyspiro[3.3]heptan-2-one |
2567504-76-9 | 95.0% | 1.0g |
$1229.0 | 2025-03-20 | |
Aaron | AR028UBO-250mg |
6-methoxyspiro[3.3]heptan-2-one |
2567504-76-9 | 95% | 250mg |
$860.00 | 2025-02-17 | |
Aaron | AR028UBO-5g |
6-methoxyspiro[3.3]heptan-2-one |
2567504-76-9 | 95% | 5g |
$4923.00 | 2023-12-15 | |
Enamine | EN300-27692260-1g |
6-methoxyspiro[3.3]heptan-2-one |
2567504-76-9 | 95% | 1g |
$1229.0 | 2023-09-10 | |
Aaron | AR028UBO-1g |
6-methoxyspiro[3.3]heptan-2-one |
2567504-76-9 | 95% | 1g |
$1715.00 | 2025-02-17 | |
Aaron | AR028UBO-500mg |
6-methoxyspiro[3.3]heptan-2-one |
2567504-76-9 | 95% | 500mg |
$1344.00 | 2025-02-17 |
6-methoxyspiro3.3heptan-2-one 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
6-methoxyspiro3.3heptan-2-oneに関する追加情報
Exploring the Unique Properties and Applications of 6-Methoxyspiro[3.3]heptan-2-one (CAS No. 2567504-76-9)
In the ever-evolving landscape of organic chemistry, 6-methoxyspiro[3.3]heptan-2-one (CAS No. 2567504-76-9) has emerged as a compound of significant interest due to its distinctive spirocyclic structure and versatile applications. This molecule, characterized by its methoxy group and ketone functionality, is gaining traction in pharmaceutical research, fragrance development, and material science. Its unique molecular architecture offers a promising platform for synthesizing novel derivatives with tailored properties.
The spiro[3.3]heptane core of this compound is particularly noteworthy, as it introduces steric constraints and conformational rigidity, which are highly sought after in drug design. Researchers are increasingly exploring its potential as a bioactive scaffold, especially in the context of central nervous system (CNS) therapeutics. The methoxy substituent further enhances its lipophilicity, making it a candidate for improving blood-brain barrier permeability—a hot topic in modern neurological drug development.
Beyond pharmaceuticals, 6-methoxyspiro[3.3]heptan-2-one is also making waves in the flavor and fragrance industry. Its ketone group contributes to a nuanced olfactory profile, often described as woody or camphoraceous, aligning with the growing demand for sustainable aroma chemicals. With consumers prioritizing eco-friendly products, this compound’s potential as a green alternative to traditional synthetic fragrances is under active investigation.
From a synthetic chemistry perspective, the compound’s reactivity has sparked interest in catalysis and ring-expansion reactions. Recent studies highlight its utility in constructing complex heterocycles, a key area in medicinal chemistry. The CAS No. 2567504-76-9 is frequently cited in patents exploring stereoselective synthesis, reflecting its role in advancing asymmetric catalysis—a trending topic in organic synthesis forums.
Environmental considerations are also driving research into 6-methoxyspiro[3.3]heptan-2-one. Its biodegradability and potential low toxicity align with the green chemistry movement, addressing concerns about persistent organic pollutants. As regulatory bodies tighten restrictions on hazardous chemicals, this compound’s benign profile positions it as a viable candidate for industrial applications.
In summary, 6-methoxyspiro[3.3]heptan-2-one (CAS No. 2567504-76-9) exemplifies the intersection of innovation and sustainability in chemical research. Its multifaceted applications—from CNS drug candidates to eco-friendly fragrances—underscore its relevance in addressing contemporary scientific and industrial challenges. As interest in spirocyclic compounds and green chemistry continues to rise, this molecule is poised to play a pivotal role in shaping future breakthroughs.
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